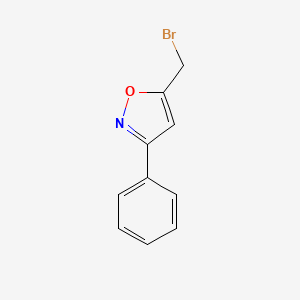

5-(Bromomethyl)-3-phenylisoxazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(bromomethyl)-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRMBFFXQKJEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372738 | |

| Record name | 5-(Bromomethyl)-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-50-1 | |

| Record name | 5-(Bromomethyl)-3-phenylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-3-phenyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Isoxazole Heterocycles in Contemporary Organic Synthesis

Isoxazoles are a prominent class of five-membered heterocyclic compounds that serve as versatile intermediates in organic synthesis. researchgate.net Their importance stems from a wide range of biological and pharmacological activities, making them attractive scaffolds in drug discovery. researchgate.netnih.gov The isoxazole (B147169) ring is a key structural component in numerous pharmaceutical agents, highlighting its significance in medicinal chemistry. researchgate.netnih.gov

The synthetic utility of isoxazoles is broad. They can be strategically employed as precursors to various functional groups and other heterocyclic systems. ijpcbs.com For instance, the N-O bond within the isoxazole ring is relatively weak and can be cleaved under specific conditions, leading to the formation of β-hydroxy ketones, γ-amino alcohols, and other valuable synthons. ijpcbs.comtandfonline.com This latent functionality has been widely exploited in the synthesis of complex natural products and other target molecules. ijpcbs.com

Key synthetic strategies to access functionalized isoxazoles include:

1,3-Dipolar Cycloaddition: This is a powerful and widely used method involving the reaction of nitrile oxides with alkynes or alkenes. tandfonline.commdpi.comnih.gov This approach offers a high degree of control over regioselectivity, allowing for the synthesis of specifically substituted isoxazoles. nih.gov

Condensation Reactions: The reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents is a classical and still relevant method for isoxazole synthesis. researchgate.netwikipedia.org

Transition Metal-Catalyzed Cycloisomerization: This modern approach provides an efficient route to isoxazoles from appropriately functionalized precursors. researchgate.net

The diverse reactivity and accessibility of isoxazoles ensure their continued prominence in contemporary organic synthesis, enabling the construction of novel and functionally complex molecules. rsc.org

Rationale for Targeted Academic Research on 5 Bromomethyl 3 Phenylisoxazole

The specific focus on 5-(Bromomethyl)-3-phenylisoxazole in academic research is driven by its utility as a highly versatile building block. The presence of a reactive bromomethyl group at the 5-position of the isoxazole (B147169) ring makes it an excellent electrophile for a wide range of nucleophilic substitution reactions. This allows for the facile introduction of various functional groups and the construction of more elaborate molecular frameworks.

Researchers are particularly interested in this compound for its potential in synthesizing novel derivatives with enhanced biological activities. The phenyl group at the 3-position and the bromomethyl group at the 5-position provide two distinct points for modification, enabling the creation of a diverse library of compounds for screening. For example, the bromomethyl group can be readily converted to other functionalities, such as amines, azides, ethers, and thioethers, leading to the synthesis of new isoxazole-containing molecules with potential applications in medicinal chemistry. researchgate.net

The 1,3-dipolar cycloaddition reaction is a key method for the synthesis of 3,5-disubstituted isoxazoles like this compound. researchgate.net The regioselective nature of this reaction allows for the specific placement of the phenyl and bromomethyl groups on the isoxazole ring, which is crucial for structure-activity relationship studies.

Historical Context of Isoxazole Synthesis and Diverse Applications in Chemical Research

Classical Approaches to Isoxazole Ring Formation and their Adaptations for this compound

The foundational methods for creating the isoxazole ring have been well-established for decades and are often adapted for the synthesis of specific derivatives like this compound.

A primary and widely utilized method for synthesizing the 3,5-disubstituted isoxazole core involves the condensation and subsequent cyclization of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). In the context of preparing a precursor for this compound, the typical starting material is a β-diketone, such as 1-phenyl-1,3-butanedione. The reaction with hydroxylamine hydrochloride, often in the presence of a base like sodium hydroxide or an acetate buffer, leads to the formation of the isoxazole ring.

The initial step is the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the diketone, forming a mono-oxime intermediate. This is followed by an intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring. For the synthesis of the direct precursor to the target compound, 5-methyl-3-phenylisoxazole, 1-phenyl-1,3-butanedione is the key starting material.

A significant challenge in the reaction between unsymmetrical 1,3-dicarbonyl compounds and hydroxylamine is controlling the regioselectivity. The reaction can potentially yield two different constitutional isomers. For instance, the reaction of 1-phenyl-1,3-butanedione with hydroxylamine can produce both 5-methyl-3-phenylisoxazole and 3-methyl-5-phenylisoxazole.

The regiochemical outcome is highly dependent on the reaction conditions, particularly the pH. Under basic conditions, the more acidic methylene (B1212753) protons (adjacent to the phenyl group) are deprotonated, leading to initial attack at the acetyl carbonyl and favoring the formation of 5-methyl-3-phenylisoxazole. Conversely, under acidic conditions, the reaction can be less selective, but often the acetyl group is more reactive towards initial condensation, which also leads to the desired 5-methyl-3-phenylisoxazole isomer. Careful control of pH is therefore crucial for maximizing the yield of the correct regioisomer needed for subsequent bromination.

Dedicated Synthetic Routes to this compound

While classical methods form the isoxazole ring, specific strategies are required to introduce the bromomethyl group efficiently and in high yield.

The most common and direct method for synthesizing this compound is through the radical bromination of 5-methyl-3-phenylisoxazole. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride or cyclohexane, under reflux conditions with photochemical initiation (e.g., a sunlamp) often employed to facilitate the reaction.

An alternative, though less common, approach would be to use a building block that already contains the bromomethyl functionality. This would involve a more complex starting material for the cyclization reaction, which is generally less favored due to the potential for side reactions involving the reactive bromomethyl group.

The direct bromination of the methyl group is the preferred industrial and laboratory route due to the ready availability of the 5-methyl-3-phenylisoxazole precursor.

For the synthesis to be viable on a larger scale, optimization of the reaction parameters is critical. In the bromination of 5-methyl-3-phenylisoxazole, key parameters include the choice of solvent, the molar ratio of NBS, and the type and concentration of the radical initiator.

Below is a table summarizing typical reaction conditions for the bromination of 5-methyl-3-phenylisoxazole.

| Parameter | Condition | Purpose/Outcome | Reference |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of bromine radicals for selective allylic/benzylic bromination. | |

| Radical Initiator | Benzoyl Peroxide or AIBN | Initiates the radical chain reaction. | |

| Solvent | Carbon Tetrachloride (CCl₄) or Cyclohexane | Non-polar solvent that facilitates the radical reaction. | |

| Temperature | Reflux | Provides the necessary energy to initiate and sustain the reaction. | |

| Initiation | UV light / Sunlamp | Often used to promote the formation of radicals. |

Researchers have focused on optimizing the molar equivalents of NBS to prevent side reactions, such as dibromination. Typically, a slight excess of NBS (around 1.1 equivalents) is used to ensure full conversion of the starting material while minimizing the formation of 5-(dibromomethyl)-3-phenylisoxazole. The reaction progress is often monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time. Yields for this bromination step are generally reported to be in the range of 70-85%, depending on the scale and purity of the starting materials.

Sustainable and Advanced Synthetic Techniques for this compound Production

While classical methods are robust, modern synthetic chemistry is increasingly focused on developing more sustainable and efficient processes. For isoxazole synthesis in general, techniques such as microwave-assisted synthesis and flow chemistry are being explored.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times for the formation of isoxazole rings from 1,3-dicarbonyls and hydroxylamine, often from hours to minutes, and can lead to improved yields. While specific application to this compound is not widely reported, the principles are directly applicable to the synthesis of its precursor, 5-methyl-3-phenylisoxazole.

Flow chemistry, where reactants are continuously pumped through a reactor, offers advantages in terms of safety, scalability, and control over reaction parameters. The synthesis of isoxazoles has been successfully demonstrated in flow reactors, providing higher yields and purity in shorter reaction times compared to batch processing. This methodology could be adapted for the large-scale production of 5-methyl-3-phenylisoxazole, which could then be subjected to a continuous flow bromination process. These advanced techniques offer promising avenues for the future production of this compound in a more environmentally friendly and efficient manner.

Application of Green Chemistry Principles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isoxazole derivatives to minimize environmental impact. One such approach involves the use of water as a solvent and avoiding metal catalysts. researchgate.net A specific example is the synthesis of regioselective 3,5-disubstituted isoxazoles using aldoximes, propargyl bromide, and N-Chlorosuccinimide (NCS) in water. researchgate.net This method not only provides good to excellent yields but also operates under mild conditions, making it an environmentally benign alternative to traditional methods that often rely on volatile organic solvents and metal catalysts. researchgate.net

The development of green synthetic protocols is an ongoing area of research, with a focus on reducing the use of hazardous reagents and solvents. chemrxiv.org The bromination of aromatic compounds, a key step in the synthesis of many precursors for this compound, has been a subject of green chemistry studies. Novel methods for bromination under acidic conditions at higher temperatures have been developed to create a more environmentally friendly process. chemrxiv.org

Implementation of Flow Chemistry Methodologies for Enhanced Efficiency

Flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages such as improved reaction control, enhanced safety, and scalability. uc.ptunibestpharm.com While specific examples detailing the flow synthesis of this compound are not abundant in the provided search results, the principles of flow chemistry are highly applicable.

Purification and Isolation Protocols for Research-Grade this compound

The purification of this compound is crucial to obtain a product of high purity, suitable for further research and development. The most common method for purification is silica gel column chromatography. rsc.orgresearchgate.netrsc.org

A typical procedure involves dissolving the crude reaction mixture in a suitable solvent and loading it onto a silica gel column. The compound is then eluted using a solvent system, often a mixture of a non-polar solvent like hexane or pentane and a more polar solvent like ethyl acetate or diethyl ether. rsc.orgrsc.org The polarity of the eluent is gradually increased to separate the desired product from impurities.

For example, in the synthesis of 5-(bromomethyl)-3-(trifluoromethyl)isoxazole, purification was achieved using silica gel column chromatography with a 4% solution of diethyl ether in pentane. rsc.org In another instance, for the purification of a related bromo-substituted compound, a mixture of chloroform and n-hexane (30%) was used. rsc.org Recrystallization can also be employed as a final purification step to obtain a highly crystalline product. rsc.org

The progress of the purification is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure compound. After combining the pure fractions, the solvent is removed under reduced pressure to yield the research-grade this compound.

Nucleophilic Substitution Reactions at the Bromomethyl Group

The C5-bromomethyl group is the most reactive site on the this compound molecule for reactions with nucleophiles. Its reactivity is comparable to that of benzyl (B1604629) bromide, owing to the ability of the adjacent isoxazole ring to stabilize charge development during substitution reactions.

Nucleophilic substitution at a primary alkyl halide, such as the bromomethyl group in this isoxazole, can theoretically proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism. The operative pathway is dictated by several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. masterorganicchemistry.comlibretexts.orgreddit.com

The SN2 Pathway: This pathway involves a one-step mechanism where the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group (backside attack). masterorganicchemistry.com This mechanism is generally favored for primary alkyl halides due to minimal steric hindrance. libretexts.org Reactions with strong, unhindered nucleophiles (e.g., iodide, cyanide, alkoxides) in polar aprotic solvents (e.g., acetone, DMF) are characteristic of the SN2 pathway. libretexts.orgyoutube.com For this compound, the primary nature of the carbon center suggests a high propensity for undergoing SN2 reactions.

The SN1 Pathway: This two-step mechanism begins with the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly captured by a nucleophile. reddit.com This pathway is favored by substrates that can form stable carbocations, such as tertiary and benzylic halides. libretexts.org Although the carbon in the bromomethyl group is primary, the adjacent isoxazole ring can provide resonance stabilization to a nascent positive charge, creating a "benzylic-like" carbocation. This stabilization would make an SN1 pathway more plausible than for a simple primary alkyl bromide, particularly under conditions involving weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can solvate both the departing anion and the carbocation intermediate. libretexts.orgyoutube.com

While specific kinetic studies for this compound are not extensively detailed in the literature, its structural analogy to benzylic halides suggests a borderline behavior, where the SN2 mechanism likely predominates under most conditions, but an SN1 contribution cannot be entirely dismissed, especially under solvolytic conditions.

The electrophilic carbon of the bromomethyl group readily reacts with a wide array of nucleophiles, enabling the synthesis of a diverse library of 3-phenylisoxazole (B85705) derivatives. The scope of this transformation is broad, encompassing oxygen, nitrogen, sulfur, and carbon-based nucleophiles.

The general reaction can be summarized as: Ph-Isoxazole-CH₂Br + Nu⁻ → Ph-Isoxazole-CH₂-Nu + Br⁻

Reactions are typically carried out in polar solvents like ethanol, acetonitrile, or DMF, often in the presence of a non-nucleophilic base (e.g., K₂CO₃, NaH) to deprotonate protic nucleophiles or scavenge HBr generated during the reaction.

Below is a table summarizing the products formed from the reaction of this compound with various nucleophiles.

| Nucleophile Class | Specific Nucleophile (Reagent) | Product Class | Product Structure |

|---|---|---|---|

| O-Nucleophile | Sodium Methoxide (NaOCH₃) | Ether | Ph-Isoxazole-CH₂-OCH₃ |

| O-Nucleophile | Sodium Phenoxide (NaOPh) | Ether | Ph-Isoxazole-CH₂-OPh |

| O-Nucleophile | Sodium Acetate (CH₃COONa) | Ester | Ph-Isoxazole-CH₂-OCOCH₃ |

| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | Thioether (Sulfide) | Ph-Isoxazole-CH₂-SPh |

| S-Nucleophile | Thiourea ((NH₂)₂CS) | Isothiouronium Salt | Ph-Isoxazole-CH₂-S-C(=NH)NH₂⁺ Br⁻ |

| N-Nucleophile | Sodium Azide (NaN₃) | Azide | Ph-Isoxazole-CH₂-N₃ |

| N-Nucleophile | Ammonia (NH₃) | Primary Amine | Ph-Isoxazole-CH₂-NH₂ |

| N-Nucleophile | Piperidine | Tertiary Amine | Ph-Isoxazole-CH₂-N(C₅H₁₀) |

| C-Nucleophile | Sodium Cyanide (NaCN) | Nitrile | Ph-Isoxazole-CH₂-CN |

| C-Nucleophile | Diethyl Malonate Sodium Salt | Malonic Ester Derivative | Ph-Isoxazole-CH₂-CH(COOEt)₂ |

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl ring attached to the isoxazole core can undergo electrophilic aromatic substitution (EAS). The isoxazole ring itself acts as a substituent, influencing the rate and regioselectivity of the substitution. Due to the electronegative nitrogen and oxygen atoms, the isoxazole ring is generally considered an electron-withdrawing and deactivating group. However, it directs incoming electrophiles to the ortho and para positions, with a strong preference for the para position due to reduced steric hindrance.

Research on the nitration of 5-phenylisoxazole (B86612) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) has shown that substitution occurs exclusively on the phenyl ring. clockss.org The reaction yields a mixture of mononitro derivatives, primarily 5-(p-nitrophenyl)isoxazole, along with a smaller amount of the m-nitro isomer. clockss.org This indicates that the isoxazole moiety directs the incoming electrophile, although its deactivating nature requires strong activating conditions.

Conversely, changing the nitrating agent to nitric acid in acetic anhydride (B1165640) can favor substitution on the isoxazole ring itself, at the C4 position. clockss.org This highlights the tunability of the reaction's regioselectivity based on the chosen conditions.

Other standard EAS reactions, such as Friedel-Crafts alkylation and acylation, are expected to be challenging on this substrate. wikipedia.orgbyjus.comlibretexts.org The deactivating nature of the isoxazole ring, coupled with the potential for the Lewis acid catalyst (e.g., AlCl₃) to coordinate with the heteroatoms of the isoxazole, can significantly hinder or prevent these reactions. libretexts.orgmasterorganicchemistry.com

Transformations Involving the Isoxazole Heterocyclic Ring System

The aromatic isoxazole ring is relatively stable but can be induced to undergo ring-opening or rearrangement reactions under specific energetic conditions, such as heat, light, or chemical reduction.

The isoxazole ring system is known to undergo several characteristic transformations:

Photochemical Rearrangement: Upon irradiation with UV light, substituted isoxazoles can undergo a fascinating skeletal rearrangement. This process is believed to proceed via the homolytic cleavage of the weak N-O bond to form an acyl azirine intermediate. This intermediate can then rearrange further. For example, studies on related trisubstituted isoxazoles have shown they can isomerize to highly reactive ketenimines, which can be isolated or trapped in situ to form other heterocycles, such as pyrazoles. nih.gov

Reductive Ring-Opening: A synthetically valuable reaction of isoxazoles is their reductive cleavage. Catalytic hydrogenation, often using catalysts like Raney Nickel or Palladium on carbon (Pd/C), can cleave the N-O bond. This reduction opens the ring to afford β-enaminones, which are versatile intermediates in organic synthesis. mdpi.com

Base-Promoted Rearrangements: Certain substituted isoxazoles can undergo base-promoted rearrangements. For instance, the Boulton-Katritzky rearrangement is a known process for related isoxazole systems where a side chain participates in the recyclization of the ring to form a new heterocyclic system. beilstein-journals.org

While the most common reaction involving cycloaddition is the synthesis of the isoxazole ring itself via a [3+2] dipolar cycloaddition, the aromatic isoxazole ring is generally unreactive as a component in further cycloaddition reactions. nih.govedu.krd

However, the ring can be activated towards subsequent transformations. For example, electrophilic attack on the isoxazole ring can lead to interesting intramolecular processes. One study on a related compound, 5-phenacyl-3-phenylisoxazole oxime, demonstrated that electrophilic bromination at the C4 position of the isoxazole ring leads to a highly stabilized isoxazolium ion. This intermediate is then immediately trapped by the neighboring oxime group in an intramolecular cyclization, resulting in the formation of a spirobi-isoxazoline. rsc.org This represents a case of neighboring group participation where the isoxazole ring undergoes a transformation initiated by an electrophile.

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromomethyl Group

The bromomethyl group at the 5-position of 3-phenylisoxazole serves as a reactive handle for carbon-carbon bond formation. This benzylic bromide-like functionality is susceptible to oxidative addition by low-valent transition metal complexes, particularly those of palladium and nickel, initiating catalytic cycles for various cross-coupling reactions. These transformations are pivotal for elaborating the core isoxazole structure, allowing the introduction of diverse aryl, vinyl, and alkynyl substituents. The efficacy of these reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions, which must be carefully selected to favor the desired C(sp³)–C(sp²) or C(sp³)–C(sp) bond formation and suppress potential side reactions such as homocoupling or elimination.

The C(sp³)–Br bond of the 5-(bromomethyl) group is a viable electrophilic partner for a range of cross-coupling reactions, enabling the synthesis of complex molecules where the isoxazole moiety is linked to other fragments via a methylene bridge.

Suzuki-Miyaura Coupling: While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in peer-reviewed literature, the reaction is theoretically viable for coupling with aryl- or vinylboronic acids. The reaction would involve the palladium-catalyzed coupling of the benzylic bromide with an organoboron reagent in the presence of a base. For related benzylic electrophiles, successful coupling relies on catalyst systems that facilitate the challenging oxidative addition to the C(sp³)–Br bond and prevent β-hydride elimination where possible.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with organic halides, represents a powerful method for constructing C(sp³)–C(sp) bonds. The application of this reaction to this compound would yield 5-(alkyn-1-ylmethyl)-3-phenylisoxazole derivatives. The success of this transformation with alkyl bromides often requires specialized catalytic systems. For instance, studies on the Sonogashira coupling of unactivated alkyl bromides have shown that palladium catalysts supported by N-heterocyclic carbene (NHC) ligands can be effective, achieving the coupling under mild conditions. nih.gov This provides a framework for how the reactivity of the bromomethyl group on the isoxazole could be harnessed.

Other Coupling Chemistries: Beyond the Suzuki and Sonogashira reactions, other cross-coupling methods are well-suited for benzylic halides.

Negishi Coupling: This reaction involves the use of organozinc reagents, which are often more reactive than their boronic acid counterparts. Nickel- and palladium-catalyzed Negishi cross-coupling reactions have been successfully applied to connect alkyl and heterocyclic fragments. thieme-connect.de The reaction of this compound with an arylzinc or alkylzinc halide would be a plausible route for derivatization.

Cross-Electrophile Coupling: Advanced dual catalytic systems have been developed for coupling two different electrophiles, such as an aryl halide and an alkyl halide. nih.gov A system employing both a nickel catalyst to activate an aryl halide and a cobalt cocatalyst to activate an alkyl halide (like a benzyl chloride, an analogue of a bromomethyl group) could theoretically be adapted. nih.gov This strategy allows for the formation of C–C bonds under reductive conditions without the pre-formation of traditional organometallic nucleophiles.

The table below illustrates representative conditions for cross-coupling reactions involving benzylic or alkyl bromide electrophiles, analogous to this compound.

| Coupling Reaction | Electrophile Example | Nucleophile/Partner | Catalyst System | Base/Additive | Solvent | Yield (%) |

| Sonogashira | 1-Bromooctane | Phenylacetylene | Pd(OAc)₂ / IPr·HCl | Cs₂CO₃ | Dioxane | 95 |

| Negishi | Bromocyclohexane | (4-Fluorophenyl)zinc chloride | Pd₂(dba)₃ / SPhos | — | THF | 91 |

| Cross-Electrophile | Benzyl Chloride | Methyl 4-bromobenzoate | (dtbbpy)NiBr₂ / Co(Pc) | TDAE (reductant) | DMA | 88 |

This table presents data from analogous systems to illustrate typical reaction conditions and is not based on experiments with this compound.

The success of transition metal-catalyzed cross-coupling reactions involving C(sp³)-hybridized electrophiles like this compound is critically dependent on the catalyst and, most importantly, the supporting ligand. The ligand plays a multifaceted role: it modulates the electronic properties and steric environment of the metal center, enhances catalyst stability, and facilitates the key steps of the catalytic cycle—oxidative addition and reductive elimination.

Catalyst Systems:

Palladium-Based Catalysts: Palladium remains the most widely used metal for cross-coupling. Precursors like Pd(OAc)₂ and Pd₂(dba)₃ are commonly used to generate the active Pd(0) species in situ. The choice of palladium source can be crucial, as different precursors can lead to varying concentrations of the active catalyst.

Nickel-Based Catalysts: Nickel catalysts are often more cost-effective and can exhibit unique reactivity, particularly for less reactive electrophiles. In dual catalytic systems for cross-electrophile coupling, a nickel complex is often responsible for activating one electrophile while a co-catalyst activates the other. nih.gov

Ligand Design: For the challenging oxidative addition of a C(sp³)–Br bond to a metal center, the ligand must be carefully chosen.

Bulky, Electron-Rich Phosphines: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, XPhos) are highly effective. Their large steric bulk promotes the formation of monoligated, coordinatively unsaturated L-Pd(0) species, which are highly reactive toward oxidative addition. Their strong electron-donating ability increases the electron density on the palladium center, which also facilitates the cleavage of the carbon-bromine bond.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, even more so than many phosphines, forming very stable bonds to the metal center. This stability can prevent catalyst decomposition at higher temperatures. NHC-ligated palladium complexes have been shown to be particularly effective in the Sonogashira coupling of unactivated alkyl bromides, a reaction class relevant to this compound. nih.gov

The interplay between the ligand's steric and electronic properties directly influences reaction outcomes, including yield, selectivity, and functional group tolerance. The appropriate ligand choice is essential to accelerate the rate-limiting oxidative addition step while ensuring the final reductive elimination step proceeds efficiently to release the desired product and regenerate the active catalyst.

Applications of 5 Bromomethyl 3 Phenylisoxazole As a Versatile Synthetic Intermediate

A Foundation for Complex Heterocyclic Architectures

The inherent reactivity of the bromomethyl group in 5-(Bromomethyl)-3-phenylisoxazole makes it an exceptional starting point for the elaboration of more complex heterocyclic structures. This reactivity allows for facile nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups and the subsequent construction of novel molecular frameworks.

Crafting Novel Isoxazole (B147169) Derivatives with Diverse Functionalities

The isoxazole core is a privileged scaffold in medicinal chemistry, known to be a component of numerous biologically active compounds. researchgate.netnih.gov The modification of substituents on the isoxazole ring can significantly influence the biological properties of the resulting molecules. researchgate.net this compound serves as a key precursor for generating a library of isoxazole derivatives with varied substituents at the 5-position. researchgate.net

Researchers have successfully synthesized a range of 3-phenyl-5-(bromomethyl)isoxazole analogues through multicomponent reactions, highlighting the compound's utility in creating diverse chemical entities in good to excellent yields. researchgate.net These reactions often involve 1,3-dipolar cycloaddition between in situ-generated nitrile oxides and alkynes. researchgate.netnih.gov The resulting isoxazole derivatives can be further functionalized to introduce a variety of chemical moieties, leading to compounds with potential applications in drug discovery and materials science. For instance, the synthesis of 2-phenyl-7-((3-phenylisoxazol-5-yl)methoxy)chroman-4-ones has been reported, demonstrating the integration of the isoxazole unit into more complex flavonoid structures. researchgate.net

Synthesis of Isoxazole Derivatives

| Reactant | Reagent | Product | Key Transformation |

|---|---|---|---|

| Aldoximes and Propargyl Bromide | N-Chlorosuccinimide (NCS) in water | 3,5-disubstituted isoxazoles | 1,3-dipolar cycloaddition |

| 7-hydroxyflavanone (B191499) and this compound | - | 2-phenyl-7-((3-phenylisoxazol-5-yl)methoxy)chroman-4-ones | Williamson ether synthesis |

Assembling Fused and Bridged Polycyclic Ring Systems

Beyond simple derivatization, this compound can be employed in more intricate synthetic strategies to construct fused and bridged polycyclic ring systems. masterorganicchemistry.com These complex architectures are of significant interest due to their unique three-dimensional shapes and potential for novel biological activities. The reactive bromomethyl handle can participate in intramolecular cyclization reactions or act as a linchpin to connect different ring systems.

While specific examples detailing the direct use of this compound in the synthesis of bridged systems are not extensively documented in the provided search results, the principle of using bifunctional building blocks to create such structures is well-established in organic chemistry. masterorganicchemistry.com The isoxazole ring itself can undergo ring-opening and rearrangement reactions under certain conditions, providing further avenues for the construction of diverse heterocyclic frameworks. researchgate.net

A Precursor for the Development of Advanced Organic Materials

The unique electronic and structural properties of the isoxazole ring make it an attractive component for advanced organic materials. This compound serves as a key intermediate for incorporating this heterocycle into larger, functional molecular systems with potential applications in electronics and photonics.

Integration into Polymer Architectures for Functional Materials

The functionalization of polymers with specific molecular units is a powerful strategy for tuning their physical and chemical properties. The bromomethyl group of this compound provides a convenient anchor point for grafting these isoxazole moieties onto polymer backbones. This can be achieved through various polymerization techniques or by post-polymerization modification. The incorporation of the phenylisoxazole unit can influence properties such as thermal stability, solubility, and electronic conductivity of the resulting polymer.

Functionalization for Optoelectronic and Sensing Applications

The field of organic electronics is continually seeking new molecules with tailored optoelectronic properties. rsc.orgresearchgate.net The isoxazole ring, with its π-conjugated system, can contribute to the electronic characteristics of a molecule. By strategically modifying the substituents on the isoxazole and phenyl rings of this compound, it is possible to fine-tune the absorption and emission properties of the resulting compounds. rsc.org This opens up possibilities for their use in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The synthesis of dibenzophospholes, which are used in organic electronics, highlights the importance of functionalized heterocyclic compounds in this field. rsc.orgresearchgate.net

A Key Player in the Synthesis of Compounds for Biological and Medicinal Chemistry Research

The isoxazole scaffold is a well-established pharmacophore found in a variety of clinically used drugs and biologically active compounds. nih.govresearchgate.net this compound provides a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. researchgate.net The ability to easily introduce diverse functionalities allows for the exploration of structure-activity relationships and the optimization of biological activity. nih.gov

Numerous studies have reported the synthesis of isoxazole derivatives with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov For example, isoxazole derivatives have been synthesized and evaluated as potential xanthine (B1682287) oxidase inhibitors and analgesic agents. nih.govsarpublication.com The synthesis of compounds like 2-phenyl-7-((3-phenylisoxazol-5-yl)methoxy)chroman-4-ones and their evaluation for antimicrobial activity underscores the importance of this compound as a key intermediate in medicinal chemistry research. researchgate.net Furthermore, the synthesis of various biologically active heterocyclic compounds, including benzimidazoles and pyrazolones, often involves intermediates with reactive functional groups similar to the bromomethyl group in the title compound, highlighting the broad applicability of such synthons. naturalspublishing.comnih.gov

Biological Activities of Isoxazole Derivatives

| Compound Class | Biological Activity | Reference |

|---|---|---|

| 5-phenylisoxazole-3-carboxylic acid derivatives | Xanthine oxidase inhibitors | nih.gov |

| N-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-3-amine derivatives | Analgesic agents | sarpublication.com |

| 2-phenyl-7-((3-phenylisoxazol-5-yl)methoxy)chroman-4-ones | Antimicrobial agents | researchgate.net |

| Various isoxazole derivatives | Anticancer, anti-inflammatory | nih.gov |

As a Synthon for Key Pharmaceutical Intermediates

This compound serves as a crucial synthon, or building block, in the synthesis of more complex molecules that are key intermediates in the pharmaceutical industry. Its utility stems from the reactive bromomethyl group attached to the stable isoxazole ring. This reactivity allows for straightforward nucleophilic substitution reactions, enabling the introduction of the 3-phenylisoxazole (B85705) moiety into a wide array of molecular scaffolds.

The isoxazole ring system itself is a significant pharmacophore found in numerous clinically effective drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. researchgate.net The presence of the phenyl group at the 3-position and the reactive bromomethyl group at the 5-position makes this compound a pre-functionalized and versatile starting material.

One notable application is in the development of novel antibacterial agents. For instance, it has been described as a methoxy-bromo analog of fluoroquinolones. biosynth.com Its mode of action is analogous to that of fluoroquinolones, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. biosynth.com The affinity of derivatives synthesized from this compound for these enzymes can be significantly greater than that of parent compounds, potentially leading to increased potency. biosynth.com

Researchers have utilized this compound to create conjugates with other bioactive molecules. For example, it has been reacted with 7-hydroxyflavanone to produce a series of 2-phenyl-7-((3-phenylisoxazol-5-yl)methoxy)chroman-4-ones. researchgate.net These hybrid molecules are then evaluated for their potential biological activities, such as antimicrobial effects. researchgate.net The synthesis involves the reaction of the bromomethyl group with the hydroxyl group of the flavanone, forming an ether linkage and demonstrating the role of the isoxazole derivative as an alkylating agent for phenols.

Preparation of Analogs for Structure-Activity Relationship (SAR) Studies

The modification of substituents on the isoxazole ring structure is a common strategy in medicinal chemistry to explore and optimize the biological activity of a lead compound. researchgate.net this compound is an ideal starting material for creating a library of analogs for Structure-Activity Relationship (SAR) studies. SAR studies are fundamental to drug discovery, as they help identify the key chemical features responsible for a molecule's therapeutic effects and guide the design of more potent and selective drug candidates.

The reactive bromomethyl group allows for the systematic introduction of a wide variety of functional groups at the 5-position of the isoxazole ring. By reacting this compound with different nucleophiles (e.g., amines, thiols, alcohols), chemists can generate a diverse set of derivatives. These analogs, differing only in the substituent at the 5-position, can then be screened for biological activity.

An example of this approach is the synthesis of various isoxazole derivatives to study their antimicrobial properties. researchgate.net By creating a series of compounds with different groups attached to the 5-methyl position, researchers can determine how changes in steric bulk, electronics, and hydrogen bonding potential at this position affect antibacterial or antifungal efficacy.

The table below illustrates examples of how derivatives of a core isoxazole structure are synthesized for SAR studies, leading to the identification of compounds with specific biological activities.

| Core Structure | Modification | Resulting Compound Class | Targeted Biological Activity |

| 3-Phenylisoxazole | Introduction of a bromomethyl group at the 5-position to create this compound. | Versatile Synthetic Intermediate | Enables further functionalization. |

| This compound | Reaction with various nucleophiles (amines, thiols, phenols). | 5-Substituted-3-phenylisoxazole Analogs | Antimicrobial, Anticancer. researchgate.net |

| 3-Bromo-4,5-dihydroisoxazole | Introduction of a spirocyclic moiety at the 5-position. | Spirocyclic 3-bromo-4,5-dihydroisoxazoles | Inhibition of hGAPDH for anticancer effects. nih.gov |

| Isoxazole-5-carbaldehyde | Reaction with Ruppert–Prakash reagent (TMSCF₃). | (β,β,β-Trifluoro-α-hydroxyethyl)isoxazoles | Preparation of fluorinated drug analogues. nih.gov |

This systematic approach of generating and testing analogs is a cornerstone of modern drug discovery, and versatile intermediates like this compound are invaluable tools in this process.

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the connectivity and spatial relationships of atoms within 5-(Bromomethyl)-3-phenylisoxazole can be determined with high precision.

Comprehensive ¹H and ¹³C NMR Signal Assignment and DEPT Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. Experimental data recorded in deuterochloroform (CDCl₃) shows characteristic resonances for the phenyl, isoxazole (B147169), and bromomethyl protons. The aromatic protons of the phenyl group attached to C3 of the isoxazole ring typically appear as a multiplet, with protons ortho to the isoxazole ring resonating further downfield due to deshielding effects. A sharp singlet corresponds to the lone proton at the C4 position of the isoxazole ring, and another singlet corresponds to the two protons of the bromomethyl group at the C5 position.

Published ¹H NMR data provides the following assignments:

δ 7.80–7.78 (m, 2H): Aromatic protons on the phenyl ring, likely in the ortho positions.

δ 7.46–7.45 (m, 3H): Aromatic protons on the phenyl ring, corresponding to the meta and para positions.

δ 6.63 (s, 1H): The proton attached to C4 of the isoxazole ring.

δ 4.51 (s, 2H): The two protons of the bromomethyl (-CH₂Br) group.

The ¹³C NMR spectrum reveals ten distinct carbon signals, consistent with the molecular structure. The assignments can be predicted based on known chemical shifts for similar phenylisoxazole structures. The phenyl carbons exhibit signals in the aromatic region (~125-131 ppm), with the carbon attached to the isoxazole ring (C1') appearing at a slightly different shift. The three carbons of the isoxazole ring are highly characteristic, with C3 and C5 resonating at lower fields (~160-170 ppm) compared to C4 (~102 ppm). The bromomethyl carbon (-CH₂Br) is expected in the aliphatic region, typically around 25-35 ppm.

Interactive Table: Predicted ¹³C NMR and DEPT Analysis Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Multiplicity |

| C3 | ~162 | No Peak | No Peak | Quaternary (C) |

| C4 | ~102 | Positive | Positive | Methine (CH) |

| C5 | ~169 | No Peak | No Peak | Quaternary (C) |

| -CH₂Br | ~28 | No Peak | Negative | Methylene (B1212753) (CH₂) |

| C1' (ipso) | ~128 | No Peak | No Peak | Quaternary (C) |

| C2'/C6' (ortho) | ~127 | Positive | Positive | Methine (CH) |

| C3'/C5' (meta) | ~129 | Positive | Positive | Methine (CH) |

| C4' (para) | ~131 | Positive | Positive | Methine (CH) |

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

A DEPT-90 experiment would show positive signals only for methine (CH) carbons, which in this case would be C4 of the isoxazole ring and the CH carbons of the phenyl group.

A DEPT-135 experiment would display positive signals for methine (CH) and methyl (CH₃) carbons and negative signals for methylene (CH₂) carbons. For this compound, this would result in positive peaks for C4 and the aromatic CH carbons, and a characteristic negative peak for the -CH₂Br carbon. Quaternary carbons (C3, C5, C1') would be absent in both DEPT-90 and DEPT-135 spectra.

Application of 2D NMR Techniques (COSY, HMQC, HMBC) for Detailed Structural Elucidation

Two-dimensional NMR experiments are employed to further confirm the structural assignments by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. For this compound, the COSY spectrum would show correlations among the coupled aromatic protons of the phenyl ring. However, since the isoxazole proton (H4) and the bromomethyl protons (-CH₂) are both singlets with no adjacent protons, they would not exhibit cross-peaks to other signals, confirming their isolated nature.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. Key expected correlations include:

The proton at δ 6.63 with the isoxazole carbon C4 (~102 ppm).

The protons at δ 4.51 with the bromomethyl carbon (~28 ppm).

The aromatic protons (δ 7.80-7.45) with their respective aromatic carbons (C2'/C6', C3'/C5', C4').

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, allowing the assembly of the molecular skeleton. Key HMBC correlations that would confirm the structure of this compound include:

Correlations from the bromomethyl protons (δ 4.51) to the isoxazole carbons C5 and C4.

Correlations from the isoxazole proton H4 (δ 6.63) to carbons C3, C5, and the ipso-carbon (C1') of the phenyl ring.

Correlations from the ortho-protons of the phenyl ring (δ ~7.79) to the isoxazole carbon C3 and other carbons within the phenyl ring.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula for this compound is C₁₀H₈BrNO. HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecule [M+H]⁺ with a theoretical exact mass that can be calculated with high precision.

Interactive Table: Calculated Exact Masses for this compound Isotopologues

| Ion | Molecular Formula | Isotope | Calculated Exact Mass |

| [M]˙⁺ | C₁₀H₈⁷⁹BrNO | ⁷⁹Br | 236.98381 |

| [M+2]˙⁺ | C₁₀H₈⁸¹BrNO | ⁸¹Br | 238.98176 |

| [M+H]⁺ | C₁₀H₉⁷⁹BrNO | ⁷⁹Br | 237.99164 |

| [M+H+2]⁺ | C₁₀H₉⁸¹BrNO | ⁸¹Br | 239.98959 |

Experimental confirmation of these masses to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Investigation of Fragmentation Pathways and Isotopic Patterns

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. Due to the presence of a bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, all bromine-containing fragments in the mass spectrum will appear as a pair of peaks (doublet) of almost equal intensity, separated by two mass units (M and M+2). This isotopic signature is a key diagnostic feature.

The primary fragmentation pathways for this compound under electron ionization (EI) are predicted to involve the weakest bonds:

Loss of Bromine Radical: The C-Br bond is relatively weak and can cleave to lose a bromine radical (Br•), resulting in a stable cation at m/z 158. This fragment, [C₁₀H₈NO]⁺, would likely be a significant peak in the spectrum.

Benzylic Cleavage: Cleavage of the bond between the isoxazole ring and the bromomethyl group can lead to the formation of a 3-phenylisoxazole (B85705) fragment and a bromomethyl radical. The most prominent fragmentation pathway for 3-phenylisoxazole itself involves the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 .

Formation of Tropylium Ion: Another common fragmentation pathway for benzyl-like structures is the formation of the tropylium cation ([C₇H₇]⁺) at m/z 91 , which arises from the loss of the bromine atom and rearrangement of the resulting benzyl-type cation.

Isoxazole Ring Cleavage: The N-O bond of the isoxazole ring is inherently weak and can cleave, leading to a variety of smaller fragments. A characteristic fragmentation is the loss of CO and subsequent cleavage to produce a phenylacetylene radical cation at m/z 102 .

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present in the structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

Aromatic C-H Stretching: Bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic C-H Stretching: The -CH₂- group will show stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

C=C and C=N Stretching: The phenyl and isoxazole rings will exhibit a series of characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

Isoxazole Ring Vibrations: The stretching of the C-O-N system within the isoxazole ring typically gives rise to absorptions in the 1450-1380 cm⁻¹ and 1270-1200 cm⁻¹ regions.

C-Br Stretching: The carbon-bromine bond stretching vibration is expected to appear in the fingerprint region, typically between 600-500 cm⁻¹, although it can sometimes be weak.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. The aromatic ring vibrations, especially the symmetric "ring breathing" mode around 1000 cm⁻¹, would be expected to produce a strong Raman signal. The C=N and C=C stretching vibrations would also be Raman active.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Phenyl Ring | C-H stretch | 3100 - 3000 | IR, Raman |

| -CH₂Br | C-H stretch | 2960 - 2850 | IR, Raman |

| Phenyl/Isoxazole | C=C / C=N stretch | 1600 - 1450 | IR, Raman |

| Phenyl Ring | Ring Breathing | ~1000 | Raman (strong) |

| Isoxazole Ring | Ring stretch | 1450 - 1380 | IR |

| -CH₂Br | C-Br stretch | 600 - 500 | IR |

X-ray Crystallography for Definitive Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the reviewed literature, studies on analogous 3-phenylisoxazole derivatives provide valuable insights into its likely solid-state conformation. nih.gov For example, the crystal structure of ethyl 5-phenylisoxazole-3-carboxylate reveals that the phenyl and isoxazole rings are nearly coplanar. nih.gov This planarity suggests a degree of electronic conjugation between the two ring systems. It is anticipated that this compound would adopt a similar low-energy conformation, with a small dihedral angle between the phenyl and isoxazole rings.

A complete X-ray crystallographic analysis would provide definitive data on its crystal system, space group, and unit cell dimensions, thereby offering a complete picture of its molecular architecture and intermolecular interactions in the solid phase.

Interactive Table 2: Hypothetical Crystallographic Data Parameters for this compound Note: This table illustrates the type of data obtained from an X-ray crystallography experiment. The values are hypothetical.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₀H₈BrNO |

| Formula Weight | The mass of one mole of the compound. | 238.08 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 5.9, b = 10.9, c = 14.8 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 98.6, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 900.0 |

Computational Chemistry and Theoretical Investigations of 5 Bromomethyl 3 Phenylisoxazole

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are key determinants of chemical reactivity and stability.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For isoxazole (B147169) derivatives, DFT calculations, often at the B3LYP/6-311 level of theory, have been employed to determine optimized geometries and electronic properties. researchgate.net

For 5-(bromomethyl)-3-phenylisoxazole, DFT studies would be instrumental in understanding its stability. The isoxazole ring, being an aromatic heterocycle, possesses a degree of inherent stability. However, the presence of the bromomethyl group introduces a reactive site. DFT calculations can quantify the bond dissociation energy of the C-Br bond, providing a measure of its lability and the compound's propensity to undergo nucleophilic substitution reactions.

Furthermore, DFT can be used to calculate various molecular descriptors that correlate with reactivity. These include the dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map, for instance, would visually represent the electron-rich and electron-deficient regions of the molecule. It is anticipated that the oxygen and nitrogen atoms of the isoxazole ring and the bromine atom would be regions of negative potential, susceptible to electrophilic attack, while the hydrogen atoms and the carbon of the bromomethyl group would be regions of positive potential, prone to nucleophilic attack. researchgate.netacu.edu.in

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

| Total Energy | -X Hartrees | Indicator of molecular stability. |

| Dipole Moment | ~2.5 Debye | Influences intermolecular interactions and solubility. |

| HOMO Energy | -6.8 eV | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.6 eV | Correlates with chemical reactivity and kinetic stability. researchgate.net |

Note: The values in this table are hypothetical and are presented for illustrative purposes based on typical values for similar organic molecules. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Theory for Reaction Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgimperial.ac.uk The energies and shapes of these orbitals are critical in determining the feasibility and regioselectivity of a reaction. numberanalytics.com

In the context of this compound, the HOMO is likely to be localized on the phenyl ring and the isoxazole ring, reflecting the regions with the highest electron density available for donation in a reaction with an electrophile. Conversely, the LUMO is expected to have significant contributions from the bromomethyl group, specifically the σ* antibonding orbital of the C-Br bond, making this site the most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter; a smaller gap generally implies higher reactivity. researchgate.net

FMO theory can be applied to predict the outcome of various reactions, such as pericyclic reactions, cycloadditions, and substitution reactions. wikipedia.orgnumberanalytics.com For instance, in a nucleophilic substitution reaction, the interaction between the HOMO of the nucleophile and the LUMO of this compound would be the key interaction to analyze.

Prediction of Reaction Mechanisms and Transition State Modeling

Computational chemistry allows for the detailed exploration of reaction pathways and the characterization of transition states. For the synthesis of isoxazoles, such as this compound, 1,3-dipolar cycloaddition is a common method. researchgate.netnih.gov Theoretical modeling of this reaction would involve locating the transition state structure and calculating its energy, which provides the activation energy of the reaction.

Techniques such as Potential Energy Surface (PES) scans and more advanced methods like the Nudged Elastic Band (NEB) can be used to identify the minimum energy path from reactants to products. youtube.com The transition state is a first-order saddle point on the PES and its structure reveals the geometry of the molecule at the peak of the energy barrier. For the synthesis of this compound, this would involve modeling the cycloaddition of a nitrile oxide with propargyl bromide. researchgate.net

Table 2: Hypothetical Activation Energies for Isoxazole Formation

| Reaction Step | Computational Method | Hypothetical Activation Energy (kcal/mol) |

| Nitrile Oxide Formation | DFT (B3LYP/6-31G) | 15-20 |

| [3+2] Cycloaddition | DFT (B3LYP/6-31G) | 10-15 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from transition state modeling.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. For a flexible molecule like this compound, MD simulations can reveal the preferred conformations in different solvent environments. The rotation around the single bond connecting the phenyl ring to the isoxazole ring, as well as the conformational flexibility of the bromomethyl group, can be explored.

MD simulations are also invaluable for studying how this molecule interacts with other molecules, such as solvent molecules or biological macromolecules. By simulating the system at an atomistic level, one can observe the formation and breaking of non-covalent interactions like hydrogen bonds, van der Waals forces, and π-π stacking interactions. This information is particularly relevant for understanding its behavior in biological systems or in solution-phase reactions.

While specific MD simulations for this compound are not available, studies on related heterocyclic compounds demonstrate the utility of this approach in understanding dynamic structural properties and interaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Studies for Designed Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are built by correlating molecular descriptors (physicochemical properties, electronic descriptors, topological indices, etc.) with experimentally determined activities.

Although no QSAR studies have been reported specifically for a series of this compound derivatives, QSAR has been successfully applied to other classes of isoxazoles to understand their antimicrobial and antiviral activities. nih.govnih.gov For instance, QSAR studies on other isoxazole derivatives have highlighted the importance of descriptors such as lipophilicity (logP), molecular weight, and electronic parameters in determining their biological efficacy. nih.gov

A hypothetical QSAR study on derivatives of this compound could involve synthesizing a library of analogues with variations in the phenyl ring substituents and correlating their antimicrobial activity with calculated descriptors. Such a study would be invaluable for the rational design of new, more potent antimicrobial agents.

Table 3: Common Descriptors in QSAR Studies of Isoxazoles

| Descriptor | Type | Relevance to Biological Activity |

| LogP | Physicochemical | Lipophilicity, affects membrane permeability. nih.gov |

| Molecular Weight | Steric | Size and bulkiness of the molecule. |

| HOMO/LUMO Energies | Electronic | Reactivity and ability to participate in charge transfer. researchgate.net |

| Dipole Moment | Electronic | Governs polar interactions with biological targets. |

| Polar Surface Area (PSA) | Topological | Influences transport properties and cell penetration. |

This table presents descriptors that are commonly used in QSAR studies and would be relevant for designing new derivatives of this compound.

Future Directions and Emerging Research Avenues for 5 Bromomethyl 3 Phenylisoxazole Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. uniroma1.itthepharmajournal.com Future research concerning 5-(bromomethyl)-3-phenylisoxazole is expected to focus significantly on developing more sustainable synthetic protocols.

One promising approach involves the use of greener solvent systems. A notable advancement has been the development of a multi-component reaction (MCR) for the synthesis of 3-phenyl-5-(bromomethyl)isoxazole analogues using a dimethylformamide (DMF)/water mixture. researchgate.net This method proceeds under mild, metal-free conditions and demonstrates good tolerance for a range of substituents. researchgate.net Further exploration could involve replacing DMF entirely with more environmentally friendly solvents or even performing the reaction under solvent-free conditions. uniroma1.it

Alternative energy sources also present a key avenue for sustainable synthesis. Microwave-assisted and ultrasound-assisted organic synthesis have been shown to accelerate reaction rates, improve yields, and often lead to cleaner reactions for various heterocyclic compounds. mdpi.com The application of these techniques to the synthesis of this compound could offer significant advantages over conventional heating methods. mdpi.com Mechanochemical methods, such as ball milling, which can promote reactions in the absence of bulk solvents, also represent a promising green alternative. mdpi.com

The development of reusable catalysts is another cornerstone of sustainable chemistry. While some syntheses of isoxazoles are metal-free, many rely on catalysts. researchgate.net Future work could focus on employing heterogeneous catalysts or nanocatalysts that can be easily recovered and reused, thereby reducing waste and cost. researchgate.net For instance, the use of metal nanoparticles (NPs) can enhance the surface area of active catalytic sites, leading to more efficient chemical transformations. researchgate.net

A comparison of conventional and potential green synthetic methods is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Isoxazole (B147169) Synthesis

| Method | Conventional Approach | Green Chemistry Approach | Potential Advantages of Green Approach |

|---|---|---|---|

| Solvent | Often uses hazardous organic solvents. | Use of water, ionic liquids, or solvent-free conditions. uniroma1.itunibo.it | Reduced toxicity and environmental impact. |

| Energy | Relies on conventional heating, which can be energy-intensive. | Microwave or ultrasound irradiation, mechanochemistry. mdpi.com | Faster reaction times, lower energy consumption. |

| Catalyst | May use homogeneous catalysts that are difficult to recover. | Heterogeneous catalysts, nanocatalysts, biocatalysts. researchgate.net | Catalyst reusability, reduced waste. |

| Atom Economy | May involve multi-step syntheses with protecting groups. | Multi-component reactions (MCRs), one-pot syntheses. researchgate.net | Increased efficiency, reduced number of steps and waste. |

Exploration of Novel Reactivity and Unprecedented Transformations

The this compound molecule possesses a reactive bromomethyl group, making it a versatile building block for a variety of chemical transformations. While its use in nucleophilic substitution reactions is established, there is significant potential for discovering novel reactivity and unprecedented transformations.

Future research could delve into the anchimeric assistance of the isoxazole ring in substitution reactions at the bromomethyl group. The participation of neighboring groups can significantly influence reaction rates and stereochemical outcomes. A deeper understanding of these effects could be harnessed for asymmetric synthesis.

Furthermore, the exploration of radical-mediated reactions involving the C-Br bond could unveil new synthetic pathways. Photoredox catalysis, for instance, has emerged as a powerful tool for the generation of radicals under mild conditions, enabling a wide range of transformations that are often complementary to traditional ionic reactions.

The isoxazole ring itself, with its weak N-O bond, can undergo cleavage under certain conditions, providing access to other important structural motifs. researchgate.net Investigating novel ring-opening and ring-transformation reactions of this compound could lead to the synthesis of complex molecules that are otherwise difficult to access. For example, studies on other heterocyclic systems, such as 2-bromomethyl-1,3-thiaselenole, have revealed unprecedented reaction pathways involving stepwise nucleophilic attacks at different centers of an intermediate. mdpi.comresearchgate.net Similar intricate reactivity may be waiting to be discovered for this compound.

Innovation in Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of efficient and selective organic synthesis. For this compound, innovations in catalytic systems can be envisioned for both its synthesis and its subsequent functionalization.

For the synthesis of the isoxazole core, while metal-free methods exist, the development of highly active and regioselective catalysts could further improve efficiency and substrate scope. researchgate.net This includes the design of novel organocatalysts or earth-abundant metal catalysts that can operate under mild conditions.

In the functionalization of the pre-formed this compound, catalytic cross-coupling reactions represent a major area for future development. While palladium-catalyzed reactions are common for similar substrates, the exploration of other transition metals like nickel, copper, or iron could offer alternative reactivity, improved cost-effectiveness, and reduced toxicity. The development of specific ligand systems will be crucial for achieving high selectivity and efficiency in these transformations.

Furthermore, enantioselective catalysis could be employed to control the stereochemistry of reactions involving the bromomethyl group, leading to the synthesis of chiral molecules with potential applications in medicinal chemistry and materials science. This could involve the use of chiral catalysts or chiral auxiliaries in conjunction with the this compound scaffold.

Expansion of Applications in Novel Scientific Domains and Interdisciplinary Research

The structural features of this compound make it an attractive scaffold for applications beyond its current use as a synthetic intermediate. Its derivatives have already shown promise in medicinal chemistry. researchgate.net

Future research is likely to expand the biological evaluation of this compound derivatives into a wider range of therapeutic areas. The isoxazole moiety is present in a number of approved drugs, and the ability to easily modify the molecule via the bromomethyl group allows for the creation of large libraries of compounds for high-throughput screening against various biological targets. researchgate.net For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been investigated as potent xanthine (B1682287) oxidase inhibitors. nih.gov

In the realm of materials science , the rigid, aromatic nature of the 3-phenylisoxazole (B85705) core suggests its potential as a building block for novel organic materials. By incorporating this unit into polymers or larger conjugated systems, materials with interesting photophysical or electronic properties could be developed. The reactive bromomethyl handle provides a convenient point for polymerization or for grafting onto surfaces.

Chemical biology is another interdisciplinary field where this compound could find new applications. The bromomethyl group can act as a reactive probe to covalently label proteins or other biomolecules, enabling the study of their function and localization within cells. The development of "clickable" derivatives of this compound would further enhance its utility as a tool for bioconjugation.

The potential for interdisciplinary research is summarized in Table 2.

Table 2: Potential Interdisciplinary Applications of this compound

| Research Area | Potential Application | Key Feature Utilized |

|---|---|---|

| Medicinal Chemistry | Development of new therapeutic agents (e.g., anticancer, antimicrobial). | Isoxazole core and versatile bromomethyl group for derivatization. |

| Agrochemicals | Design of new pesticides and herbicides. | Bioactivity of the isoxazole scaffold. |

| Materials Science | Synthesis of novel polymers and functional organic materials. | Rigid aromatic structure and polymerizable handle. |

| Chemical Biology | Development of chemical probes for studying biological systems. | Reactive bromomethyl group for covalent labeling. |

| Catalysis | Design of novel ligands for metal-catalyzed reactions. | Tunable electronic and steric properties through derivatization. |

常见问题

Q. What are the established synthetic routes for 5-(Bromomethyl)-3-phenylisoxazole, and how is structural confirmation achieved?

- Methodological Answer : The compound is typically synthesized via cyclization of diketones with hydroxylamine derivatives. For example, 3-phenylisoxazol-5-one intermediates (prepared from ethyl benzoylacetate and hydroxylamine) can be functionalized with bromomethyl groups . Post-synthesis, structural confirmation relies on spectral data (¹H/¹³C NMR, IR) and comparison to literature values. For instance, spectral alignment with reported data (e.g., 5-(4-methoxyphenyl)-3-phenylisoxazole ) ensures accuracy. Melting point verification (e.g., 82.5–85°C ) further validates purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and bromomethyl integration (e.g., δ ~4.5 ppm for -CH2Br).

- IR Spectroscopy : Detection of isoxazole ring vibrations (~1600 cm⁻¹) and C-Br stretches (~600 cm⁻¹).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 238.08 ).

- Melting Point Analysis : Cross-referenced with literature values to assess purity .

Advanced Research Questions

Q. How can catalytic methods be optimized for selective functionalization of the isoxazole ring?

- Methodological Answer : Nickel-catalyzed C–N cross-coupling with organoboronic acids enables regioselective functionalization. For example, 5-(benzyloxy)-3-phenylisoxazole reacts with phenylboronic acid under Ni catalysis to yield derivatives with >70% efficiency . Catalyst loading (5–10 mol%), ligand selection (e.g., bipyridines), and solvent polarity (e.g., DMF) critically influence yield. Positional selectivity (C-5 vs. C-4) is guided by steric and electronic factors, as shown in C–H alkenylation studies .

Q. What strategies address instability or reactivity challenges during synthesis?

- Methodological Answer :

- Protecting Groups : Use of trimethylsilyloxy or methoxy groups at C-5 stabilizes reactive intermediates during cyclization .

- Low-Temperature Conditions : Reduces decomposition of bromomethyl intermediates.

- Purification Protocols : Column chromatography with gradients (e.g., PE/EA = 30:1) minimizes side-product contamination .

Q. How can this compound derivatives be optimized for pharmacological applications?

- Methodological Answer : Lead optimization strategies include:

- Bioavailability Enhancement : Replacing methyl groups with methoxy substituents (e.g., 5-methoxypyridin-3-yl derivatives) improves oral bioavailability (e.g., from 2% to 50% in rat models ).

- Mutagenicity Mitigation : Structural modifications (e.g., pyridylmethyl to methoxypyridyl) eliminate promutagenic potential while retaining potency (IC50 = 2 nM for CYP11B1 inhibition ).

Q. How are discrepancies in reported physical properties (e.g., melting points) resolved?